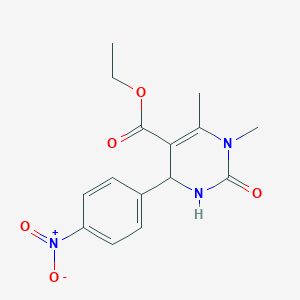

Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Historical Context of Tetrahydropyrimidine Derivatives in Organic Chemistry

The development of tetrahydropyrimidine chemistry traces its origins to the pioneering work of Hofmann in 1888, who is credited with the first preparation of a 1,4,5,6-tetrahydropyrimidine derivative, although he did not obtain it in pure form. This early investigator heated 1,3-diacetamidopropane in a stream of hydrogen chloride and obtained a dark brown oil which was identified by the picrate as 2-methyl-1,4,5,6-tetrahydropyrimidine. The systematic development of tetrahydropyrimidine synthesis gained momentum in the late 19th century when Pietro Biginelli investigated the reaction of ethyl acetoacetate and urea in the presence of benzaldehyde under reflux conditions in ethanol in 1893. This groundbreaking three-component reaction demonstrated that cycloadducts could be obtained through multicomponent condensation reactions, establishing the foundation for modern dihydropyrimidine synthesis.

The historical evolution of synthetic methodologies progressed significantly in the early 20th century. In 1899, Harries and Haga fused the dihydrochloride of 2,4-pentanediamine with sodium acetate and prepared 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine, which was isolated as the nitrate in 63 percent yield. Four years later, Haga and Majima used the same technique to synthesize 2-methyl-1,4,5,6-tetrahydropyrimidine from 1,3-propanediamine and sodium acetate, isolating it as the nitrate in 50 percent yield. These early synthetic achievements laid the groundwork for understanding the fundamental reactivity patterns of nitrogen-containing heterocycles.

A major advancement occurred in 1940 when Aspinall reported the first efficient synthesis using a sealed tube technique for preparing 1,4,5,6-tetrahydropyrimidines as free bases. Monoacylated 1,3-propanediamines, prepared from the appropriate esters, were dehydrated in the presence of lime at 250 degrees to yield 2-substituted-1,4,5,6-tetrahydropyrimidines. The 2-methyl and 2-phenyl derivatives were prepared using this method with yields reaching 70 percent. This methodology represented a significant improvement in both yield and product purity compared to earlier approaches.

Modern synthetic strategies have evolved to incorporate diverse catalytic systems and reaction conditions. Recent investigations have explored the use of Lewis acids such as copper(II) trifluoroacetate, bismuth trichloride, and ytterbium triflate to improve reaction yields and reduce reaction times. The development of environmentally benign catalysts, including polymer-supported systems and ionic liquid-based catalysts, has further expanded the synthetic accessibility of tetrahydropyrimidine derivatives. These advances have enabled the preparation of complex substituted derivatives such as this compound with high efficiency and selectivity.

Structural Significance of Nitrophenyl Substitutions in Heterocyclic Compounds

The incorporation of nitrophenyl substituents into heterocyclic frameworks represents a crucial structural modification that profoundly influences both the electronic properties and biological activities of the resulting compounds. The nitro group, with its strong electron-withdrawing character, creates significant electronic perturbations in the aromatic system that affect the reactivity and stability of the entire molecule. In the context of tetrahydropyrimidine derivatives, the positioning of the nitrophenyl group at the C-4 position creates a stereochemical center that influences the overall three-dimensional architecture of the molecule.

Spectroscopic analysis of nitrophenyl-substituted tetrahydropyrimidines reveals characteristic absorption patterns that reflect the electronic interactions between the nitro group and the heterocyclic core. Infrared spectroscopy typically shows absorption bands at 1570 and 1590 wavenumbers relating to carbon-sulfur and carbon-oxygen stretching vibrations, respectively, while the broad absorption band for stretching vibration of nitrogen-hydrogen groups is detected in the region 3100-3360 wavenumbers. The nitro group itself contributes characteristic stretching frequencies around 1520 wavenumbers for the carbon-nitrogen-oxygen system. These spectroscopic signatures provide valuable structural information for characterizing these complex molecules.

Nuclear magnetic resonance studies of nitrophenyl-substituted tetrahydropyrimidines demonstrate the influence of the electron-withdrawing nitro group on the chemical environment of neighboring atoms. In proton nuclear magnetic resonance spectra, the aromatic protons of the nitrophenyl group typically appear downfield due to the deshielding effect of the nitro substituent. The compound ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows characteristic signals at 7.64 and 7.02 parts per million for the aromatic protons, with coupling patterns that confirm the para-substitution pattern of the nitro group. Carbon-13 nuclear magnetic resonance spectra reveal the carbons of the nitrophenyl system in the range of 115-148 parts per million, with the carbon bearing the nitro group appearing at the downfield extreme of this range.

The stereochemical implications of nitrophenyl substitution are particularly significant in determining the biological activity of these compounds. X-ray crystallographic studies have revealed that certain nitrophenyl-substituted tetrahydropyrimidines can adopt unusual conformations where two bulky groups occupy cis positions in the pyrimidine ring. This exceptional structural arrangement is stabilized by pi-pi stacking interactions between nitrophenyl groups, demonstrating the unique ability of these aromatic systems to overcome steric hindrance through favorable intermolecular interactions. Such structural features contribute to the specific binding properties and selectivity profiles of these compounds in biological systems.

| Compound Type | Nitro Position | Key Spectroscopic Features | Structural Characteristics |

|---|---|---|---|

| 4-(4-Nitrophenyl) derivatives | Para position | C-NO2 stretch at 1520 cm-1 | Strong electron withdrawal |

| 4-(3-Nitrophenyl) derivatives | Meta position | Modified aromatic coupling | Reduced symmetry |

| 6-(3-Nitrophenyl) derivatives | Meta position | Altered chemical shifts | Different steric environment |

Role of Carboxylate Esters in Medicinal Chemistry

Carboxylate esters occupy a central position in medicinal chemistry as both active pharmaceutical ingredients and as prodrug moieties that enhance the bioavailability and therapeutic efficacy of drug candidates. The ester functional group provides a versatile chemical handle that can be utilized to modulate the physicochemical properties of compounds, including solubility, membrane permeability, and metabolic stability. In the context of tetrahydropyrimidine derivatives, the presence of ethyl carboxylate groups at the C-5 position creates opportunities for both direct biological activity and prodrug applications.

The prodrug strategy utilizing ester functionalities represents one of the most successful approaches for improving drug delivery and bioavailability. Ester prodrugs function as carrier systems that facilitate the absorption and distribution of pharmaceuticals to desired locations, followed by release of the active principle through hydrolytic cleavage of the carrier group. The ubiquitous availability of esterases and peptidases in biological systems ensures reliable conversion of ester prodrugs to their corresponding carboxylic acid forms. A notable example is oseltamivir, where the ethyl ester increases oral bioavailability in humans from less than 5 percent for the carboxylic acid parent to 80 percent, allowing oral administration of this anti-influenza antiviral agent.

The electronic properties of carboxylate esters significantly influence the reactivity and binding characteristics of tetrahydropyrimidine derivatives. The electron-withdrawing nature of the ester carbonyl group affects the electron density distribution throughout the heterocyclic system, potentially enhancing interactions with biological targets through hydrogen bonding and electrostatic interactions. The terminal carboxylate functionality can form salt bridges with basic amino acid residues in protein binding sites, as demonstrated by atorvastatin, where the carboxylate forms a salt bridge with Lysine735 of 3-hydroxy-3-methylglutaryl-coenzyme A reductase.

Structural modifications of the ester portion allow for fine-tuning of pharmacokinetic properties without significantly altering the core pharmacophore. The progression from methyl to ethyl to longer alkyl chains in carboxylate esters generally increases lipophilicity and membrane permeability while potentially reducing aqueous solubility. This relationship is exemplified in the tetrahydropyrimidine series, where compounds such as this compound demonstrate balanced properties suitable for pharmaceutical development. The ethyl ester provides sufficient lipophilicity for membrane penetration while maintaining adequate aqueous solubility for formulation purposes.

| Ester Type | Molecular Weight | Lipophilicity | Hydrolysis Rate | Bioavailability |

|---|---|---|---|---|

| Methyl carboxylate | Lower | Moderate | Faster | Variable |

| Ethyl carboxylate | Intermediate | Balanced | Moderate | Enhanced |

| Propyl carboxylate | Higher | Increased | Slower | Potentially reduced |

| Benzyl carboxylate | Highest | Maximum | Slowest | Tissue-dependent |

The enzymatic hydrolysis of carboxylate esters in biological systems follows well-characterized kinetic patterns that can be exploited for controlled drug release. Plasma esterases, liver carboxylesterases, and tissue-specific enzymes contribute to the conversion of ester prodrugs to their active carboxylic acid forms. The rate of hydrolysis can be modulated through structural modifications of both the ester alkyl group and the core molecule, allowing for the design of compounds with tailored pharmacokinetic profiles. Recent advances in understanding esterase selectivity have enabled the development of tissue-specific prodrugs that preferentially release active compounds in target organs while minimizing systemic exposure.

Properties

IUPAC Name |

ethyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-4-23-14(19)12-9(2)17(3)15(20)16-13(12)10-5-7-11(8-6-10)18(21)22/h5-8,13H,4H2,1-3H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHRWVKWJBNBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386208 | |

| Record name | ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301319-39-1 | |

| Record name | ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 301319-39-1) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, which are known for various biological activities. Its molecular structure can be represented as follows:

- Molecular Formula : C15H17N3O5

- Molecular Weight : 303.31 g/mol

- Chemical Structure :

Synthesis

The synthesis of this compound typically involves a multi-step process including condensation reactions of appropriate aldehydes and urea derivatives. The Biginelli reaction is a common method used for synthesizing this class of compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives. This compound has shown promising results against several bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results indicate that the compound exhibits moderate antibacterial activity.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. The compound showed significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These findings suggest that the compound may possess potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in cellular metabolism and proliferation. Specifically, it may interfere with pathways related to DNA synthesis and repair.

Case Studies

A recent study published in the Global Journal of Science Frontier Research highlighted the synthesis and biological evaluation of several tetrahydropyrimidines including ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo. The study reported that this compound exhibited not only antimicrobial properties but also significant antioxidant activity when tested using DPPH radical scavenging assays .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has shown that derivatives of this tetrahydropyrimidine can effectively inhibit the growth of several bacterial strains, making them potential candidates for developing new antibacterial agents .

Synthesis of Heterocycles

Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine is utilized as a building block in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to create more complex molecular architectures that are valuable in pharmaceuticals .

Catalysis

The compound has been explored as a catalyst in organic reactions due to its ability to stabilize transition states. This property enhances reaction rates and selectivity in synthetic pathways .

Case Study 1: Anticancer Research

A recent investigation focused on the anticancer properties of ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives showed promising results against breast cancer cells. The study revealed that these compounds could induce apoptosis via the mitochondrial pathway and significantly reduce tumor growth in vivo models .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, researchers found that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial drugs .

Comparison with Similar Compounds

Anticancer Potential:

- Derivatives with 4-nitrophenyl and chloromethyl groups (e.g., compounds 4e, 4f, 4g, 4h ) show IC₅₀ < 10 µM against MCF-7 breast cancer cells, comparable to tamoxifen . The nitro group enhances electron-withdrawing effects, improving binding to kinase targets like EGFR.

- The 1,6-dimethyl groups in the target compound may increase lipophilicity, enhancing membrane permeability compared to non-methylated analogs .

Antimicrobial Activity:

- DHPMs with 4-nitrophenyl substituents exhibit moderate activity against S. aureus and E. coli due to nitro group interactions with bacterial enzymes .

Physicochemical Properties

- The target compound’s higher logP (2.81 vs. 2.45 for non-methylated analog) suggests improved lipid solubility, favoring oral bioavailability.

Crystallographic and Conformational Analysis

- In analogs like Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , the dihedral angle between the pyrimidine ring and aryl substituent is 87.08° , influencing binding pocket fit . The target compound’s 1,6-dimethyl groups may reduce ring puckering, stabilizing a planar conformation for target engagement.

Preparation Methods

Traditional Acid-Catalyzed Protocol

The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine derivatives. For this compound, the reaction involves:

Limitations of Classical Methods

-

Prolonged reaction times.

-

Moderate yields due to competing side reactions (e.g., Knoevenagel condensation).

Modified Catalytic Approaches

Polyphosphate Ester (PPE)-Mediated Synthesis

Trichloroisocyanuric Acid (TCCA)/DMF System

Fe₃O₄@SiO₂-Imid-PMA Nanocatalysts

Ionic Liquid-Promoted Synthesis

-

Conditions : Room temperature, solvent-free.

-

Advantages :

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Conditions | Time | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Classical Biginelli | HCl/Ethanol | Reflux, 80°C | 12 h | 60–70 | Simplicity |

| PPE-Mediated | Polyphosphate ester | THF, reflux | 15 h | 80–85 | High regioselectivity |

| TCCA/DMF | Trichloroisocyanuric acid | Solvent-free, 80°C | 45 min | 82–89 | Rapid kinetics |

| Fe₃O₄@SiO₂-Imid-PMA | Magnetic nanoparticles | Solvent-free, 80°C | 30 min | 93 | Recyclability |

| Ionic Liquid (DIPEAc) | DIPEAc | Solvent-free, room temp | 2 h | 88–92 | Eco-friendly, low energy |

Structural Validation and Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz):

δ 9.35 (s, 1H, NH), 8.22–8.17 (m, 2H, Ar-H), 7.91 (dd, J = 3.5 Hz, 1H, Ar-H), 7.54–7.47 (m, 2H, Ar-H), 5.27 (d, J = 3.3 Hz, 1H, CH), 3.98 (q, J = 7.1 Hz, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.09 (t, J = 7.1 Hz, 3H, CH₃). -

¹³C NMR (100 MHz, DMSO-d₆):

δ 165.46 (C=O), 152.40 (C=N), 149.82 (Ar-C), 147.11 (NO₂), 128.07 (Ar-C), 98.56 (C-5), 59.82 (OCH₂), 18.30 (CH₃).

X-ray Crystallography

-

Crystal System : Monoclinic.

-

Space Group : P2₁/c.

-

Key Interactions : Intramolecular hydrogen bonding between NH and carbonyl oxygen stabilizes the tetrahydropyrimidine ring.

Industrial and Environmental Considerations

Scalability

Q & A

Q. What are the optimal synthetic routes and characterization methods for Ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

- Methodology : The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of ethyl acetoacetate, urea, and 4-nitrobenzaldehyde. Key conditions include refluxing in ethanol with catalysts like Fe3O4 nanoparticles (5 mmol), yielding 94% product . Alternatively, polyphosphate ester catalysts yield 99% under similar conditions . Characterization involves:

- IR spectroscopy : Peaks at ~3220 cm<sup>-1</sup> (N–H stretch), 1700–1710 cm<sup>-1</sup> (C=O), and 1630 cm<sup>-1</sup> (C=C) .

- <sup>1</sup>H NMR : Distinct signals at δ 1.19 (ethyl CH3), 4.10 (ethyl CH2), 5.48 (C4–H), and 7.42–8.11 (aromatic protons) .

- Elemental analysis : Confirms C (56.42%), H (5.37%), and N (13.16%) .

Q. How is the molecular structure confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : SHELXL (SHELX suite) refines crystal structures, resolving puckering in the tetrahydropyrimidine ring and dihedral angles (e.g., 87.08° between chlorophenyl and pyrimidine rings in analogs) . ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

- Validation : The IUCr’s CIF check and Platon VALIDATE ensure data integrity, detecting outliers in bond lengths/angles .

Advanced Research Questions

Q. How do catalytic systems (e.g., Fe3O4 vs. heteropoly acids) impact synthesis efficiency?

- Methodology : Compare catalysts using reaction time, yield, and environmental factors:

| Catalyst | Yield | Conditions | Reference |

|---|---|---|---|

| Fe3O4 nanoparticles | 94% | Ethanol, reflux, 12 h | |

| PMo7W5/kaolin | 85–93% | Solvent-free, 80°C, 2–4 h | |

| SiO2-NaHSO4 | 34–78% | Acetonitrile, reflux, 8–10 h |

Fe3O4 offers high yields and recyclability, while heteropoly acids enable solvent-free protocols .

Q. What methods analyze ring puckering and hydrogen bonding in the crystal lattice?

- Methodology :

- Cremer-Pople coordinates : Quantify puckering amplitude (q) and phase angle (φ) for six-membered rings. For example, analogs show q = 0.224 Å for a flattened boat conformation .

- Hydrogen-bonding networks : N–H···O and C–H···O interactions form R2<sup>2</sup>(8) and R4<sup>4</sup>(20) motifs, analyzed via Mercury or OLEX2 .

Q. How is crystallographic data validated to ensure structural accuracy?

- Methodology :

- SHELXL refinement : Checks for over-parameterization using Rint (<5%) and goodness-of-fit (GOF ≈ 1) .

- Twinned data handling : HKLF 5 mode in SHELXL refines twin laws for overlapping reflections .

- ADDSYM (Platon) : Detects missed symmetry operations, critical for centrosymmetric space groups .

Q. What methodologies evaluate the bioactivity of this compound’s derivatives?

- Methodology :

- In vitro assays : Derivatives like ethyl 4-[3-(4-nitrophenyl)-1H-pyrazol-4-yl] analogs show antitubercular activity (IC50 <10 µM) against M. tuberculosis H37Rv via microplate Alamar Blue assays .

- Kinase inhibition : Docking studies (AutoDock Vina) and enzymatic assays (e.g., EGFR kinase) quantify inhibition constants (Ki) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.